molecular formula C7H4BrF3O2 B1409773 2-Bromo-4-difluoromethoxy-5-fluorophenol CAS No. 1805023-70-4

2-Bromo-4-difluoromethoxy-5-fluorophenol

Cat. No. B1409773
CAS RN: 1805023-70-4
M. Wt: 257 g/mol
InChI Key: UCYXPWDIMHOZKA-UHFFFAOYSA-N
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Description

“2-Bromo-4-difluoromethoxy-5-fluorophenol” is a chemical compound. It is a fluorinated building block . The compound has a linear formula of BrC6H2(F)2OH .

Scientific Research Applications

Fluorination Process

2-Bromo-4-difluoromethoxy-5-fluorophenol is explored in the context of fluorination processes. Koudstaal and Olieman (2010) investigated the fluorination of phenolic compounds using xenon difluoride, which can potentially be applicable to compounds like 2-Bromo-4-difluoromethoxy-5-fluorophenol for synthesizing fluorinated derivatives. The study focused on the identification of products through techniques like NMR spectroscopy, highlighting the compound's relevance in synthesizing fluorinated molecules (Koudstaal & Olieman, 2010).

Radio Synthesis of Fluorophenol Derivatives

In the field of radio synthesis, 2-Bromo-4-difluoromethoxy-5-fluorophenol may serve as a precursor or an intermediate. Helfer et al. (2013) and Ross et al. (2011) explored the synthesis of 4-[18F]Fluorophenol, a compound utilized for constructing complex molecules bearing a 4-[18F]fluorophenoxy moiety. Their research demonstrates the compound's potential in radio labeling and synthesis of radiopharmaceuticals, suggesting the utility of related compounds in medical imaging and diagnostic applications (Helfer et al., 2013), (Ross et al., 2011).

Chemical Synthesis and Transformation

Conversion of Phenols

Thomoson and Dolbier (2013) presented a method using fluoroform as a source of difluorocarbene for converting phenols to their difluoromethoxy derivatives. This method, characterized by moderate temperatures and atmospheric pressure, could potentially be relevant to the synthesis or transformation of 2-Bromo-4-difluoromethoxy-5-fluorophenol, offering insights into its chemical synthesis and transformation pathways (Thomoson & Dolbier, 2013).

Photoreaction Mechanism

Nanbu et al. (2012) studied the photoreaction mechanism of a structurally similar compound, 4-bromo-2-chloro-6-fluorophenol, in low-temperature argon matrices. This research provides insight into the photoreactivity of halogenated phenols, which may be relevant for understanding the behavior of 2-Bromo-4-difluoromethoxy-5-fluorophenol under similar conditions (Nanbu et al., 2012).

Material Science and Fluorescence Applications

Synthesis of Liquid Crystals

Du Wei-song (2004) reported the synthesis of liquid crystals with a terminal difluoromethoxy group, which could imply potential applications of 2-Bromo-4-difluoromethoxy-5-fluorophenol in the field of liquid crystal technology. The study highlighted the synthesis methodology and the thermal properties of these compounds, suggesting their utility in material science (Du Wei-song, 2004).

properties

IUPAC Name

2-bromo-4-(difluoromethoxy)-5-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O2/c8-3-1-6(13-7(10)11)4(9)2-5(3)12/h1-2,7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYXPWDIMHOZKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)OC(F)F)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-difluoromethoxy-5-fluorophenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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